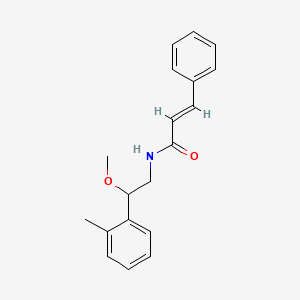

N-(2-methoxy-2-(o-tolyl)ethyl)cinnamamide

CAS No.: 1798412-01-7

Cat. No.: VC5822529

Molecular Formula: C19H21NO2

Molecular Weight: 295.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798412-01-7 |

|---|---|

| Molecular Formula | C19H21NO2 |

| Molecular Weight | 295.382 |

| IUPAC Name | (E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide |

| Standard InChI | InChI=1S/C19H21NO2/c1-15-8-6-7-11-17(15)18(22-2)14-20-19(21)13-12-16-9-4-3-5-10-16/h3-13,18H,14H2,1-2H3,(H,20,21)/b13-12+ |

| Standard InChI Key | RRVIZYMIKMEZIP-OUKQBFOZSA-N |

| SMILES | CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2)OC |

Introduction

Structural and Chemical Profile

Molecular Architecture

N-(2-Methoxy-2-(o-tolyl)ethyl)cinnamamide features a cinnamamide core () modified by a 2-methoxy-2-(o-tolyl)ethyl group. The o-tolyl substituent (2-methylphenyl) introduces steric bulk near the amide nitrogen, while the methoxy group at the β-position of the ethyl chain may influence electronic interactions. The trans-configuration () of the cinnamoyl double bond is presumed based on analogous syntheses .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | (E)-N-[2-Methoxy-2-(2-methylphenyl)ethyl]-3-phenylprop-2-enamide |

| CAS Number | 1798412-01-7 |

| Molecular Formula | |

| Molecular Weight | 295.382 g/mol |

| Solubility | Likely lipophilic (predicted logP ≈ 3.2) |

| Melting Point | Not reported |

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a two-step protocol:

-

Preparation of 2-Methoxy-2-(o-tolyl)ethylamine: Achieved via reductive amination of o-tolualdehyde with methoxyamine, followed by reduction using sodium cyanoborohydride.

-

Amide Coupling: Reacting cinnamic acid with the synthesized amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .

Critical Reaction Parameters:

-

Temperature: 0–25°C to minimize racemization.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates the coupling .

-

Yield: Unreported for this specific compound, but analogous cinnamamide syntheses yield 40–60% .

Spectroscopic Characterization

-

FTIR: Key peaks include at ~1655 cm (amide I), at ~3270 cm, and at ~1255 cm (methoxy) .

-

-NMR: Expected signals:

Biological Activities and Mechanisms

Antioxidant and Anti-inflammatory Effects

Cinnamic acid derivatives scavenge reactive oxygen species (ROS) and suppress NF-κB signaling. Molecular docking suggests the o-tolyl group could stabilize interactions with COX-2’s hydrophobic pocket, analogous to NSAIDs .

Table 2: Comparative Bioactivity of Cinnamamide Derivatives

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

-

Absorption: High permeability predicted (QikProp analysis: Caco-2 > 50 nm/s).

-

Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the methoxy group .

-

Toxicity: No in vivo data; in silico models predict low hepatotoxicity (ProTox-II score: 0.32).

Future Directions and Applications

Therapeutic Development

-

Neurodegenerative Diseases: Prioritize AChE/BChE inhibition assays and in vivo cognitive models.

-

Diabetes Management: Test α-glucosidase inhibition, leveraging structural similarities to active analogs .

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume